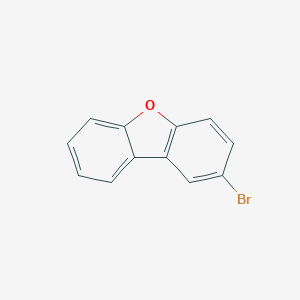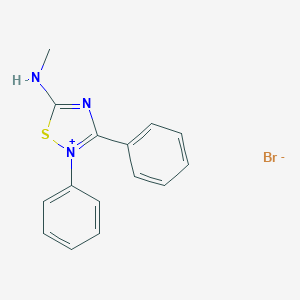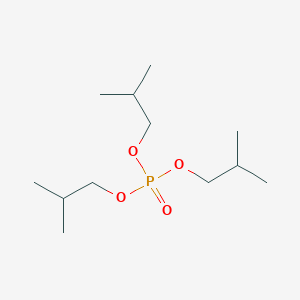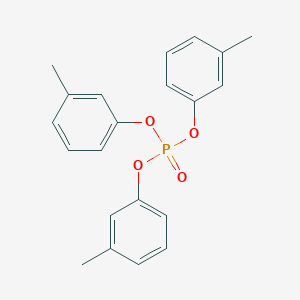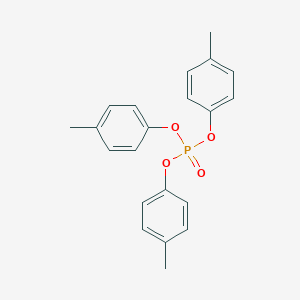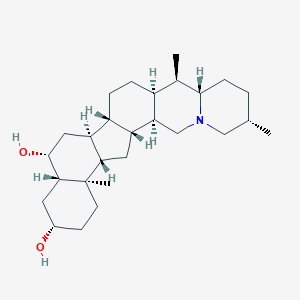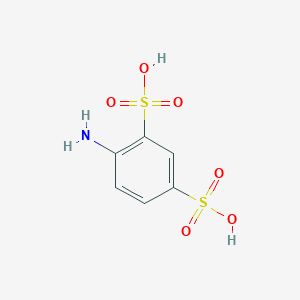
4-氨基苯-1,3-二磺酸
概述
描述
Synthesis Analysis
The synthesis of derivatives related to 4-aminobenzene-1,3-disulfonic acid involves various chemical reactions, utilizing different raw materials and catalysts to achieve the desired products. For instance, the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron leads to the formation of 5-amino-2-formylbenzene sulfonic acid as a by-product, indicating the complexity and versatility of reactions involving sulfonic acid derivatives (Fan et al., 2007). Another example includes the synthesis of 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium from o-aminoanisole and m-aminobenzenesulfonic acid, showcasing the diverse methodologies in synthesizing sulfonic acid-related compounds (Xie Jian-wu, 2005).
Molecular Structure Analysis
Understanding the molecular structure of 4-aminobenzene-1,3-disulfonic acid is crucial for its application in various domains. Vibrational spectroscopic studies, such as FTIR and FT-Raman, along with molecular dynamics analysis, provide deep insights into its structural properties (Ramarajan et al., 2020). These studies help in determining the functional groups' interactions, stability, and reactivity, which are essential for its utilization in specific industrial applications.
Chemical Reactions and Properties
4-Aminobenzene-1,3-disulfonic acid participates in various chemical reactions, owing to its active sulfonic acid and amino groups. The compound's reactivity towards sulfonation, nitration, and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules. For instance, novel synthetic applications utilizing sulfonic acids as intermediates demonstrate the compound's versatility in organic synthesis (Costa et al., 2002).
Physical Properties Analysis
The physical properties of 4-aminobenzene-1,3-disulfonic acid, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its handling and application in various processes. Research on related sulfonated compounds and their water stability, proton conductivity, and application in fuel cells provides insights into the physical characteristics of sulfonated aromatic compounds (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties of 4-aminobenzene-1,3-disulfonic acid, including its acidity, reactivity towards electrophiles and nucleophiles, and its behavior in various chemical environments, are foundational for its use in synthesis and industrial applications. Studies on the sulfonation and sulfation reactions offer valuable information on the reactivity of sulfonic acid groups and their derivatives, enhancing our understanding of their chemical behavior (Cerfontain & Koeberg-Telder, 2010).
科学研究应用
聚合物研究
4-氨基苯-1,3-二磺酸已用于合成高分子量聚(3-氨基苯磺酸),其中FeCl3.6H2O用作二元氧化剂和掺杂剂 . 这种聚合方法简单、有效、廉价且环保 .
偶氮染料降解性
4-氨基苯-1,3-二磺酸已被用作对照,以研究芳香取代模式对链霉菌属和真菌Phanerochaete chrysosporium降解偶氮染料的影响 .
药代动力学
该化合物在药代动力学领域具有潜在应用,药代动力学是研究生物体如何影响药物的学科 .
亲脂性
4-氨基苯-1,3-二磺酸可用于亲脂性的研究,亲脂性是指化学化合物溶解在脂肪、油、脂类和非极性溶剂中的能力 .
药物相似性
该化合物可用于药物相似性的研究,药物相似性是各种分子特性和结构特征的复杂平衡,这些特征决定了特定分子是否类似于已知的药物 .
水溶性
4-氨基苯-1,3-二磺酸可用于水溶性的研究,水溶性是特定温度下可以溶解在水中的化学物质的量 .
药物化学
该化合物在药物化学领域具有潜在应用,药物化学是一个专注于设计、合成和开发可用于治疗疾病的化学物质的学科 .
生命科学研究
安全和危害
The safety information for 4-Aminobenzene-1,3-disulfonic acid indicates that it should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
4-Aminobenzene-1,3-disulfonic acid is primarily used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives act as antagonists for P2 receptors , which are purinergic receptors for ATP that play significant roles in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
It is known to be involved in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives interact with P2 receptors, inhibiting their activity and thus influencing the physiological processes regulated by these receptors .
Biochemical Pathways
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the purinergic signaling pathway. This pathway is involved in various physiological processes, including neurotransmission, inflammation, and pain perception .
Pharmacokinetics
It is known to be freely soluble in water and ethyl alcohol , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the physiological processes regulated by these receptors, such as neurotransmission, inflammation, and pain perception .
Action Environment
It is known to decompose at temperatures higher than 120℃ , suggesting that temperature could potentially affect its stability. Furthermore, it is recommended to be stored in a dark place, sealed in dry, room temperature conditions , indicating that light, moisture, and temperature could influence its stability.
属性
IUPAC Name |
4-aminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUNYPYNWXUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059675 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137-51-9 | |
| Record name | Aniline-2,4-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,3-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Aminobenzene-1,3-disulfonic acid interact with starch and what are the downstream effects on the starch's properties?
A1: 4-Aminobenzene-1,3-disulfonic acid itself doesn't directly interact with starch. Instead, it's first converted into a reactive compound by reacting it with dichlorotriazine. This forms a sulfonated triazinyl compound where the disulfonic acid group provides negative charges. This compound then reacts with the hydroxyl groups of starch molecules, forming a stable ether linkage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






